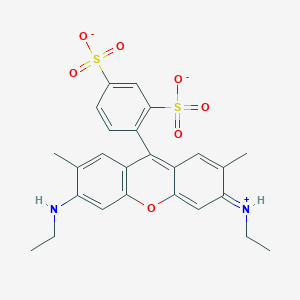

sulforhodamine G anion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulforhodamine G anion is an anionic fluorescent dye derived from sulforhodamine. It has a role as a fluorochrome. It is an organosulfonate oxoanion and a xanthene dye.

Wissenschaftliche Forschungsanwendungen

Biological Research Applications

Fluorescent Marker for Cellular Studies

Sulforhodamine G anion is primarily used as a fluorescent marker in cellular studies. Its ability to stain cells allows researchers to visualize and track cellular processes. For example, it has been effectively utilized for labeling astrocytes in neuroscience research, providing insights into their role in the central nervous system. The uptake of sulforhodamine G by astrocytes has been documented, demonstrating its potential as a reliable marker for these cells in live imaging studies .

Hypoxia Detection

Recent developments have introduced sulforhodamine-based probes that enable the direct imaging of cellular hypoxia. These probes utilize the bioreductive cleavage mechanism to restore fluorescence under hypoxic conditions, making them valuable tools for studying oxygen deprivation in tissues .

Aptamer Binding Studies

this compound has also been employed in aptamer binding studies. The binding affinity and selectivity of RNA aptamers can be optimized using this dye, which helps in developing more effective biosensors and therapeutic agents .

Imaging Techniques

Positron Emission Tomography (PET)

The this compound has been explored as a radiotracer for PET imaging. By labeling the dye with positron emission radionuclides, researchers aim to study its biological behavior and potential applications in molecular imaging. This technique allows for the visualization of functional processes at the molecular level, which is crucial for understanding various diseases .

Two-Photon Microscopy

In addition to traditional fluorescence microscopy, sulforhodamine G is suitable for two-photon microscopy applications. Its photostability and fluorescence properties make it ideal for deep tissue imaging, allowing researchers to observe dynamic processes within living organisms over extended periods .

Drug Delivery Systems

Liposomal Formulations

this compound can be incorporated into liposomal drug delivery systems. Liposomes enhance the bioavailability and efficacy of drugs while reducing side effects. The encapsulation of sulforhodamine G within liposomes has shown promise in targeting specific tissues and improving the pharmacokinetics of therapeutic agents .

Therapeutic Applications

Research indicates that sulforhodamine G may have therapeutic potential beyond its use as a dye. For instance, studies have suggested its application in treating conditions like acute respiratory distress syndrome by enhancing surface activity in alveolar flooding scenarios .

Comparative Data Table

Case Studies

Case Study 1: Neuroimaging with Sulforhodamine G

In a study investigating the role of astrocytes in neuroinflammation, sulforhodamine G was used to label astrocytes in live brain slices. The results demonstrated that astrocytes responded dynamically to inflammatory stimuli, highlighting the utility of sulforhodamine G as a tool for real-time imaging of cellular responses in neurological contexts .

Case Study 2: Drug Delivery Efficacy

A recent investigation into liposomal formulations containing sulforhodamine G showed enhanced drug delivery efficiency to tumor sites compared to traditional methods. The study concluded that the incorporation of sulforhodamine G significantly improved therapeutic outcomes while minimizing systemic toxicity .

Eigenschaften

Molekularformel |

C25H25N2O7S2- |

|---|---|

Molekulargewicht |

529.6 g/mol |

IUPAC-Name |

4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C25H26N2O7S2/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33)/p-1 |

InChI-Schlüssel |

ZTFBWHOIQNNLGY-UHFFFAOYSA-M |

SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |

Kanonische SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.